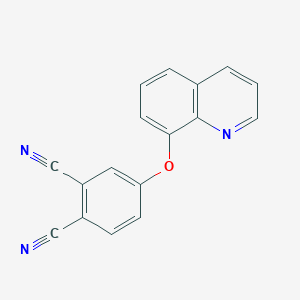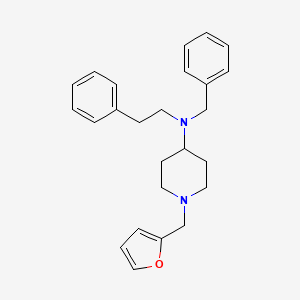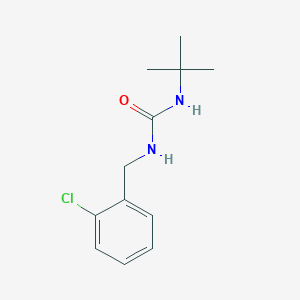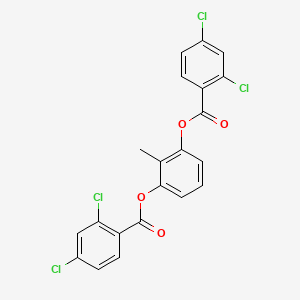![molecular formula C24H27NO3 B10886991 2-{4-[(6-Methylheptyl)oxy]phenyl}quinoline-4-carboxylic acid](/img/structure/B10886991.png)
2-{4-[(6-Methylheptyl)oxy]phenyl}quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(6-Methylheptyl)oxy]phenyl}quinoline-4-carboxylic acid is a synthetic organic compound featuring a quinoline core substituted with a carboxylic acid group at the 4-position and a phenyl group at the 2-position, which is further substituted with a 6-methylheptyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(6-Methylheptyl)oxy]phenyl}quinoline-4-carboxylic acid typically involves multi-step organic reactions
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Phenyl Group Introduction: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Functionalization: The 6-methylheptyloxy group is introduced via an etherification reaction, where the phenol derivative of the quinoline is reacted with 6-methylheptyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(6-Methylheptyl)oxy]phenyl}quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, especially in the presence of activating groups. Common reagents include halogens (for halogenation) and nitrating agents (for nitration).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas for chlorination, nitric acid for nitration.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-{4-[(6-Methylheptyl)oxy]phenyl}quinoline-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This specific compound could be studied for similar properties, including its ability to interact with biological targets such as enzymes and receptors.
Industry
In industry, the compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its structural features make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 2-{4-[(6-Methylheptyl)oxy]phenyl}quinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The quinoline core is known to intercalate with DNA, which could lead to its use as an anticancer agent by inhibiting DNA replication.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the phenyl and 6-methylheptyloxy groups, making it less hydrophobic and potentially less bioactive.
2-Phenylquinoline-4-carboxylic acid: Similar structure but without the 6-methylheptyloxy group, which may affect its solubility and interaction with biological targets.
2-{4-[(6-Methylheptyl)oxy]phenyl}quinoline: Lacks the carboxylic acid group, which may reduce its ability to form hydrogen bonds and interact with biological molecules.
Uniqueness
The presence of the 6-methylheptyloxy group in 2-{4-[(6-Methylheptyl)oxy]phenyl}quinoline-4-carboxylic acid imparts unique hydrophobic properties, potentially enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins. The carboxylic acid group allows for hydrogen bonding, increasing its versatility in forming interactions with various biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C24H27NO3 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-[4-(6-methylheptoxy)phenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C24H27NO3/c1-17(2)8-4-3-7-15-28-19-13-11-18(12-14-19)23-16-21(24(26)27)20-9-5-6-10-22(20)25-23/h5-6,9-14,16-17H,3-4,7-8,15H2,1-2H3,(H,26,27) |
InChI Key |
NBCSNZIICGXYQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-oxopropyl N-[(4-methylphenyl)carbonyl]glycylglycinate](/img/structure/B10886919.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B10886920.png)



![Bis[2-(2-furoyloxy)-1-naphthyl]methane](/img/structure/B10886949.png)
![(2E)-2-cyano-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10886955.png)

![4-chloro-3-(5-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid](/img/structure/B10886969.png)
![N-(1,3-benzothiazol-2-yl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B10886984.png)
![(2E)-3-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B10886988.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]furan-2-carboxamide](/img/structure/B10886989.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10886995.png)

